Anti-Pseudomonal Activity of Nocardicin A Compared to Carbenicillin: 2-Fold Superior Potency
Nocardicin A demonstrates approximately twice the in vitro antimicrobial activity against clinical isolates of Pseudomonas aeruginosa compared to carbenicillin, a clinically established anti-pseudomonal β-lactam antibiotic [1]. This quantitative difference was consistently observed across multiple clinical isolates in standardized susceptibility testing [2].
| Evidence Dimension | In vitro antimicrobial activity against Pseudomonas aeruginosa |
|---|---|
| Target Compound Data | Mean MIC values (specific numeric range not fully detailed in abstract; activity characterized as 'about twice that of carbenicillin') |
| Comparator Or Baseline | Carbenicillin |
| Quantified Difference | Approximately 2-fold higher activity (about twice that of carbenicillin) |
| Conditions | Clinical isolates of Pseudomonas aeruginosa; in vitro susceptibility testing |
Why This Matters
For researchers investigating anti-pseudomonal compounds or developing assays for Gram-negative pathogens, Nocardicin A offers a quantifiably distinct potency benchmark relative to a widely recognized comparator antibiotic, enabling more discriminative structure-activity relationship (SAR) studies.
- [1] Nishida M, Mine Y, Nonoyama S, Kojo H. Nocardicin A, a new monocyclic β-lactam antibiotic III. In vitro evaluation. J Antibiot. 1977;30(11):917-931. View Source
- [2] Nishida M, Mine Y, Nonoyama S, Kojo H. Nocardicin A, a new monocyclic β-lactam antibiotic IV. Factors influencing the in vitro activity of Nocardicin A. J Antibiot. 1977;30(11):932-944. View Source
